

Disperse Yellow 3 (CAS No. 2832-40-8): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Disperse Yellow 3	
Cat. No.:	B124930	Get Quote

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Abstract

Disperse Yellow 3, a monoazo dye identified by CAS number 2832-40-8, has been a subject of significant scientific interest due to its widespread use in the textile and polymer industries and its toxicological profile. This technical guide provides an in-depth overview of the specifications of **Disperse Yellow 3**, including its physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its toxicological characteristics, summarizing key findings from carcinogenicity and genotoxicity studies. Detailed experimental protocols for these critical assays are provided to aid in research and regulatory evaluation. The guide also presents a proposed metabolic pathway, highlighting the potential for bioactivation to genotoxic intermediates. All quantitative data is systematically organized into tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this compound.

Chemical and Physical Specifications

Disperse Yellow 3, chemically known as N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, is a yellow powder with limited solubility in water but soluble in organic solvents like acetone, ethanol, and benzene.[1][2] Commercial formulations of the dye typically have a dyestuff content of approximately 42-44%, while unformulated batches can contain around 87.6% dyestuff, with impurities such as water, sodium chloride, and sodium carbonate.[2]



Table 1: Physicochemical Properties of Disperse Yellow 3

Property	Value	Reference(s)
CAS Number	2832-40-8	[3]
Molecular Formula	C15H15N3O2	[3]
Molecular Weight	269.30 g/mol	[3]
Appearance	Brownish-yellow powder	[3]
Melting Point	192-195 °C (decomposes)	[2]
Solubility in Water	1.5-6.1 mg/L at 60°C	[2]
Solubility in Organic Solvents	Soluble in acetone, ethanol, benzene	[2]
Colour Index Number	11855	[4]

Table 2: Chemical Identifiers for **Disperse Yellow 3**

Identifier	Name/Value	Reference(s)
IUPAC Name	N-[4-[(2-hydroxy-5- methylphenyl)diazenyl]phenyl] acetamide	[3]
Synonyms	C.I. Disperse Yellow 3, 4- Acetamido-2'-hydroxy-5'- methylazobenzene, C.I. Solvent Yellow 77, C.I. Solvent Yellow 92, C.I. Solvent Yellow 99	[2]

Synthesis and Manufacturing

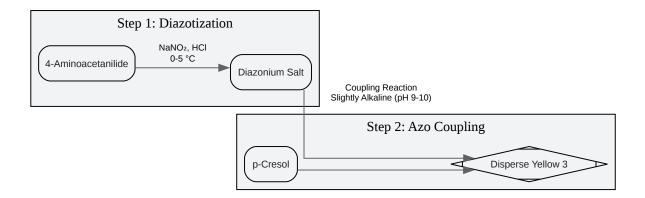
The first reported synthesis of **Disperse Yellow 3** was by Fischer and Müller in 1926.[2] The commercial manufacturing process is believed to follow a similar pathway, which involves a



two-step diazotization and azo coupling reaction.

Proposed Synthesis Pathway

The synthesis of **Disperse Yellow 3** likely involves the diazotization of 4-aminoacetanilide followed by an azo coupling reaction with p-cresol.



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Caption: Proposed synthesis pathway for **Disperse Yellow 3**.

Analytical Methodologies

The detection and quantification of **Disperse Yellow 3**, particularly in textile and environmental samples, are crucial for regulatory compliance and safety assessment. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical approach.

HPLC-DAD and LC-MS/MS for Textile Analysis

A prevalent method for analyzing **Disperse Yellow 3** in textiles involves solvent extraction followed by analysis using HPLC with a photodiode array (PDA) detector or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

Table 3: Typical HPLC and LC-MS/MS Parameters for **Disperse Yellow 3** Analysis

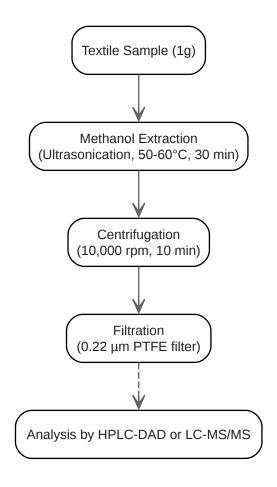


Parameter	HPLC-DAD	LC-MS/MS	Reference(s)
Column	C18 reversed-phase	C18 reversed-phase	[4][5]
Mobile Phase A	Water with 0.1% formic acid or 10 mmol Ammonium acetate, pH 3.6	Water with 0.1% formic acid or 5 mmol/L ammonium acetate	[4][5][6]
Mobile Phase B	Acetonitrile or Methanol	Acetonitrile	[4][5][6]
Detection	Diode Array Detector (DAD) at ~420 nm	ESI positive and negative modes, Multiple Reaction Monitoring (MRM)	[4][5][7]
Flow Rate	~0.3 - 0.6 mL/min	~0.3 - 0.6 mL/min	[5][6]
Injection Volume	5 μL	5 μL	[5]

Experimental Protocol: Extraction from Textiles

- Sample Preparation: Accurately weigh approximately 1.0 g of the textile sample.
- Extraction: Add 20 mL of methanol to the sample in a flask.
- Ultrasonication: Sonicate the flask in an ultrasonic bath at 50-60°C for 30 minutes.[6]
- Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[6]
- Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter into an HPLC vial.[6]
- Analysis: The prepared sample is then ready for injection into the HPLC or LC-MS/MS system.





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Caption: Workflow for the extraction of **Disperse Yellow 3** from textiles.

Toxicological Profile

Disperse Yellow 3 has been classified as a suspected carcinogen and a known skin sensitizer. [8] Its toxicity is believed to be mediated through its metabolic activation to genotoxic compounds.

Carcinogenicity

Long-term bioassays conducted by the National Toxicology Program (NTP) in the United States provided evidence of the carcinogenicity of **Disperse Yellow 3** in animal models.

Table 4: Summary of NTP Carcinogenicity Bioassay of Disperse Yellow 3



Species	Sex	Exposure Route	Doses	Findings	Reference
F344 Rats	Male	Feed	5,000 or 10,000 ppm for 103 weeks	Clear evidence of carcinogenicit y; increased incidence of neoplastic nodules of the liver.	[9][10]
Female	Feed	5,000 or 10,000 ppm for 103 weeks	No evidence of carcinogenicit y.	[9][10]	
B6C3F1 Mice	Male	Feed	2,500 or 5,000 ppm for 103 weeks	No evidence of carcinogenicit y.	[9][10]
Female	Feed	2,500 or 5,000 ppm for 103 weeks	Clear evidence of carcinogenicit y; increased incidence of hepatocellula r adenomas.	[9][10]	

Genotoxicity

Disperse Yellow 3 has demonstrated mutagenic and clastogenic potential in various in vitro and in vivo assays.

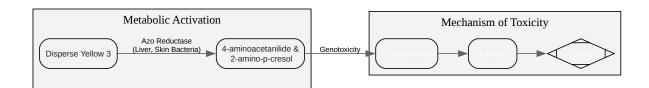
Table 5: Summary of Genotoxicity Studies on Disperse Yellow 3



Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without S9	Positive in several strains	[8]
Sister Chromatid Exchange (SCE)	Chinese Hamster Ovary (CHO) cells	Without S9	Positive	[8]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	-	Negative	[8]
Mouse Lymphoma Assay	L5178Y tk+/- cells	With and without S9	Positive	[8]
Unscheduled DNA Synthesis (UDS)	Primary rat hepatocytes	-	Positive	[8]

Proposed Metabolic Pathway and Mechanism of Toxicity

The genotoxicity of **Disperse Yellow 3** is likely due to its metabolic reduction of the azo bond, a reaction that can be catalyzed by enzymes in the liver, as well as by commensal skin bacteria. This reductive cleavage is hypothesized to release aromatic amines, such as 4-aminoacetanilide and 2-amino-p-cresol, which are suspected to be the ultimate genotoxic agents.





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Caption: Proposed metabolic activation and genotoxic mechanism of **Disperse Yellow 3**.

Experimental Protocols Carcinogenicity Bioassay (NTP TR-222)

This protocol is a summary of the methodology used in the National Toxicology Program Technical Report 222.[9][10]

- Test Animals: Fischer 344 (F344) rats and B6C3F1 mice, 50 of each sex per group.
- Administration: **Disperse Yellow 3** (87.6% purity) was administered in the feed.
- Dosage:
 - Rats: 0 (control), 5,000, or 10,000 ppm.
 - Mice: 0 (control), 2,500, or 5,000 ppm.
- Duration: 103 weeks.
- Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly.
- Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all control and high-dose animals, and on all animals with gross lesions, and on all major tissues and organs.

Bacterial Reverse Mutation Assay (Ames Test)

This is a generalized protocol for the Ames test, with concentrations relevant to azo dye testing.

- Tester Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are commonly used.
- Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).



- Test Substance Preparation: **Disperse Yellow 3** is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations are tested, typically from 0.15 to 5000 μ g/plate .
- Plate Incorporation Method:
 - To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.
 - The mixture is poured onto a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies per plate is counted. A positive result is indicated
 by a dose-dependent increase in revertant colonies that is at least twice the background
 (spontaneous reversion) rate.

Sister Chromatid Exchange (SCE) Assay

This is a generalized protocol for the SCE assay in Chinese Hamster Ovary (CHO) cells.

- Cell Culture: CHO cells are cultured in appropriate media.
- BrdU Labeling: Cells are grown for two cell cycles in the presence of 5-bromo-2'deoxyuridine (BrdU) to allow for differential labeling of sister chromatids.
- Test Substance Exposure: During the BrdU labeling period, cells are exposed to various concentrations of Disperse Yellow 3.
- Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in metaphase.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides to prepare chromosome spreads.
- Differential Staining: Slides are stained using a method that allows for the visualization of differentially labeled sister chromatids (e.g., fluorescence plus Giemsa).



Analysis: Metaphase spreads are examined under a microscope, and the number of SCEs
per chromosome is counted. A significant increase in the frequency of SCEs in treated cells
compared to controls indicates a positive result.

Conclusion

Disperse Yellow 3 is a commercially significant azo dye with a well-documented toxicological profile that warrants careful consideration by researchers, drug development professionals, and regulatory bodies. Its potential for carcinogenicity and genotoxicity, likely mediated through metabolic activation, underscores the importance of understanding its chemical properties and biological interactions. The analytical methods and experimental protocols detailed in this guide provide a framework for the continued investigation and monitoring of this compound. The use of structured data presentation and visual diagrams aims to facilitate a clearer and more comprehensive understanding of the key technical aspects of **Disperse Yellow 3**.

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